molecular formula C9H11N3O2S B14057784 Hydrazinecarbothioamide, 2-[(3-hydroxy-4-methoxyphenyl)methylene]- CAS No. 14453-26-0

Hydrazinecarbothioamide, 2-[(3-hydroxy-4-methoxyphenyl)methylene]-

Cat. No.: B14057784
CAS No.: 14453-26-0
M. Wt: 225.27 g/mol
InChI Key: ARINKVDYBABITQ-UHFFFAOYSA-N
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Description

Hydrazinecarbothioamide, 2-[(3-hydroxy-4-methoxyphenyl)methylene]- is a compound that belongs to the class of Schiff bases. Schiff bases are formed by the condensation of primary amines with carbonyl compounds. This particular compound is synthesized by reacting thiosemicarbazide with 2-hydroxy-3-methoxybenzaldehyde.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazinecarbothioamide, 2-[(3-hydroxy-4-methoxyphenyl)methylene]- involves the reaction of thiosemicarbazide with 2-hydroxy-3-methoxybenzaldehyde in dry ethanol. Sulfuric acid is used as a catalyst to facilitate the reaction. The product is then purified by recrystallization from aqueous ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarbothioamide, 2-[(3-hydroxy-4-methoxyphenyl)methylene]- undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Hydrazinecarbothioamide, 2-[(3-hydroxy-4-methoxyphenyl)methylene]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Hydrazinecarbothioamide, 2-[(3-hydroxy-4-methoxyphenyl)methylene]- involves its ability to bind with DNA. This binding can lead to the inhibition of DNA replication and transcription, which is crucial for its anticancer properties. The compound interacts with DNA through intercalation and electrostatic interactions .

Comparison with Similar Compounds

Similar Compounds

  • Hydrazinecarbothioamide, 2-[(3-fluoro-2-pyridinyl)methylene]-
  • Hydrazinecarbothioamide, 2-[(4-hydroxy-3-methoxyphenyl)methylene]-

Uniqueness

Hydrazinecarbothioamide, 2-[(3-hydroxy-4-methoxyphenyl)methylene]- is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to bind with DNA and exhibit anticancer activity sets it apart from other similar compounds .

Properties

CAS No.

14453-26-0

Molecular Formula

C9H11N3O2S

Molecular Weight

225.27 g/mol

IUPAC Name

[(3-hydroxy-4-methoxyphenyl)methylideneamino]thiourea

InChI

InChI=1S/C9H11N3O2S/c1-14-8-3-2-6(4-7(8)13)5-11-12-9(10)15/h2-5,13H,1H3,(H3,10,12,15)

InChI Key

ARINKVDYBABITQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=S)N)O

Origin of Product

United States

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